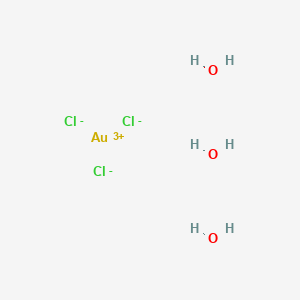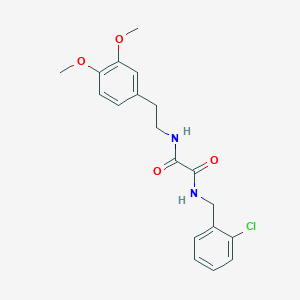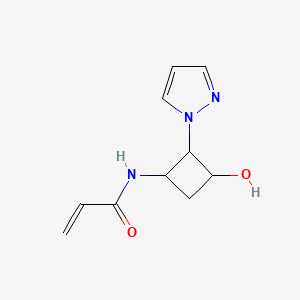
Gold(III)chloridetrihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gold(III) chloride trihydrate, also known as hydrogen tetrachloroaurate(III) trihydrate, is an inorganic compound with the chemical formula HAuCl₄·3H₂O. It is a yellow crystalline solid that is highly soluble in water and other polar solvents. This compound is widely used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Gold(III) chloride trihydrate can be synthesized through several methods. One common method involves the dissolution of metallic gold in aqua regia, a mixture of concentrated nitric acid and hydrochloric acid. The resulting solution is then evaporated to yield gold(III) chloride trihydrate crystals. Industrial production often involves the direct chlorination of gold at elevated temperatures, followed by hydration to form the trihydrate.
Chemical Reactions Analysis
Gold(III) chloride trihydrate undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent in organic synthesis.
Reduction: It can be reduced to metallic gold using reducing agents such as sodium borohydride or hydrazine.
Substitution: It can participate in ligand exchange reactions, where chloride ions are replaced by other ligands.
Common reagents used in these reactions include reducing agents like sodium borohydride and hydrazine, and organic solvents such as ethanol and ether. Major products formed from these reactions include metallic gold and various gold complexes.
Scientific Research Applications
Gold(III) chloride trihydrate has numerous applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of gold nanoparticles, which have applications in catalysis and materials science.
Biology: It is used in the preparation of gold-based drugs for the treatment of diseases such as rheumatoid arthritis.
Medicine: It is employed in diagnostic techniques, including immunochromatography for the detection of antibodies.
Industry: It is used in the production of high-purity gold and in electroplating processes.
Mechanism of Action
The mechanism of action of gold(III) chloride trihydrate involves its ability to form complexes with various biological molecules. It can interact with proteins and enzymes, altering their structure and function. This interaction can lead to the inhibition of certain biological pathways, making it useful in therapeutic applications.
Comparison with Similar Compounds
Gold(III) chloride trihydrate can be compared with other gold compounds such as gold(I) chloride and gold(III) bromide. Unlike gold(I) chloride, which has a +1 oxidation state, gold(III) chloride trihydrate has a +3 oxidation state, making it a stronger oxidizing agent. Gold(III) bromide is similar in structure and reactivity but contains bromide ions instead of chloride ions, which can lead to different chemical behaviors.
Similar compounds include:
- Gold(I) chloride (AuCl)
- Gold(III) bromide (AuBr₃)
- Gold(III) fluoride (AuF₃)
These comparisons highlight the unique properties of gold(III) chloride trihydrate, particularly its high solubility and strong oxidizing ability.
Properties
CAS No. |
16961-25-4; 916735-72-3 |
|---|---|
Molecular Formula |
AuCl3H6O3 |
Molecular Weight |
357.36 |
IUPAC Name |
gold(3+);trichloride;trihydrate |
InChI |
InChI=1S/Au.3ClH.3H2O/h;3*1H;3*1H2/q+3;;;;;;/p-3 |
InChI Key |
ZFGJFDFUALJZFF-UHFFFAOYSA-K |
SMILES |
O.O.O.[Cl-].[Cl-].[Cl-].[Au+3] |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(3,4-difluorobenzoyl)azetidine-3-carbonyl]-4-(pyridin-2-yl)piperazine](/img/structure/B2959440.png)
![(3E)-4-[(4-chlorophenyl)amino]-3-phenylbut-3-en-2-one](/img/structure/B2959441.png)
![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(2-methyl-5-nitrophenyl)-2-oxoacetamide](/img/structure/B2959445.png)
![2-(2-chlorophenyl)-N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2959446.png)

![2-(4-chlorophenyl)-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2959452.png)
![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2959453.png)
![1-[(4-methoxyphenyl)methyl]-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2959456.png)
![N-[(4-chlorophenyl)methyl]-5-(trifluoromethyl)-1-benzothiophene-2-carboxamide](/img/structure/B2959457.png)



![2-{[(4-Fluorophenyl)methyl]sulfanyl}-5-(piperidin-1-ylmethyl)-1,4-dihydropyrimidin-4-one](/img/structure/B2959462.png)
![2-[(4-cyano-2-ethyl-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2959463.png)
